molecular formula C20H14N2O2S B2767606 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile CAS No. 374599-61-8

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

Cat. No.: B2767606
CAS No.: 374599-61-8
M. Wt: 346.4
InChI Key: UOFHHIYVHRXIGX-PXNMLYILSA-N
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Description

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a thiazole ring, and an acrylonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile typically involves multi-step organic reactions. One common approach is the condensation of 2-aminothiazole with a benzo[d][1,3]dioxole derivative, followed by the introduction of the acrylonitrile group through a Knoevenagel condensation reaction. The reaction conditions often require the use of a base such as piperidine and solvents like ethanol or methanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies might focus on its interactions with biological targets such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features might impart desirable characteristics like thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The pathways involved could include signal transduction cascades or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylacrylonitrile
  • (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile

Uniqueness

Compared to similar compounds, (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile may offer unique properties due to the specific positioning of the o-tolyl group. This can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for specific applications where these characteristics are advantageous.

Properties

IUPAC Name

(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c1-13-4-2-3-5-14(13)8-16(10-21)20-22-17(11-25-20)15-6-7-18-19(9-15)24-12-23-18/h2-9,11H,12H2,1H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFHHIYVHRXIGX-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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